Bursehernin

Overview

Description

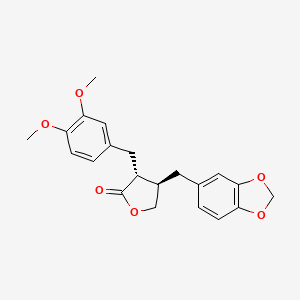

Bursehernin is a butan-4-olide that is (-)-pluviatolide in which the phenolic hydroxy group has been converted to the corresponding methyl ether . It is an aromatic ether, a member of benzodioxoles, a butan-4-olide, and a lignan . It is functionally related to a (-)-pluviatolide . It is a natural product found in Stellera chamaejasme, Hernandia sonora, and other organisms with data available .

Synthesis Analysis

The synthesis of Bursehernin was achieved by a highly stereoselective alkylation . In 2017, Soorukram and coworkers reported the asymmetric synthesis of ent-fragransin C 1 .

Molecular Structure Analysis

The binding mode studies by molecular dynamic technique showed that the aromatic ring of Bursehernin compound was responsible for compound-protein interaction through pi-pi stacking with Tyr105 and Phe178 of the FMS kinase receptor .

Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Physical And Chemical Properties Analysis

Bursehernin has a molecular formula of C21H22O6 and a molecular weight of 370.4 g/mol . It is an aromatic ether, a member of benzodioxoles, a butan-4-olide, and a lignan .

Scientific Research Applications

Anticancer Activity

Bursehernin is a common seco-podophyllotoxin that exists extensively in various plants . It’s part of a class of compounds that have attracted worldwide attention due to their strong biological activities . These compounds have been used as folk medicines for centuries, and their structural modifications have offered optimized anti-tumor activity .

Antiviral Properties

Etoposide, a derivative of podophyllotoxin, has been noted to prevent cytokine storm caused by the recent SARS-CoV-2 viral infection . Given that Bursehernin is a type of podophyllotoxin, it’s possible that it may also have potential antiviral applications.

Inhibition of Bacterial Growth

Bursehernin has been found to inhibit the growth of Neisseria gonorrhoeae . Neisseria gonorrhoeae is a bacterium that causes gonorrhea, a sexually transmitted infection. This suggests that Bursehernin could potentially be used in the treatment of this condition .

Trypanocidal Activity

The trypanocidal activity of racemic mixtures of cis- and trans-Bursehernin was evaluated in vitro against trypomastigote forms of two strains of Trypanosoma cruzi . The results showed that the racemic trans-stereoisomer was active , indicating that Bursehernin could potentially be used in the treatment of diseases caused by Trypanosoma cruzi, such as Chagas disease.

Structural Modification for Drug Development

Bursehernin has been used as a base for the semisynthesis of a series of lignan derivatives . These derivatives were designed based on molecular docking studies on the ERα , suggesting that Bursehernin could be used in the development of new drugs.

Traditional Medicine

Plants containing podophyllotoxin and its analogues, including Bursehernin, have been used as folk medicines for centuries . They have been used in the treatment of various conditions, such as snake bites and cancer .

Mechanism of Action

Target of Action

Bursehernin, also known as Methylpluviatolide, is an antitumor agent . The primary targets of Bursehernin are cancer cells, where it induces apoptosis and cell cycle arrest .

Mode of Action

Bursehernin interacts with its targets by inducing apoptosis, a process of programmed cell death, and causing cell cycle arrest at the G2/M phase . This means that the compound prevents the cells from dividing and proliferating, which is a key characteristic of cancer cells.

Biochemical Pathways

Bursehernin affects the biochemical pathways related to cell proliferation and apoptosis . It has been found to decrease the expression of topoisomerase II, STAT 3, cyclin D1, and p21 . These proteins play crucial roles in cell cycle progression and apoptosis, so their downregulation leads to cell cycle arrest and cell death .

Pharmacokinetics

It’s known that the compound is a part of the biosynthetic pathway of podophyllotoxin , a non-alkaloid toxin lignan whose derivatives are important anticancer drugs .

Result of Action

The result of Bursehernin’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Action Environment

The action of Bursehernin can be influenced by various environmental factors. For instance, the compound is a product of the plant Sinopodophyllum hexandrum , suggesting that its production and availability might be affected by factors such as the growth conditions of the plant.

Safety and Hazards

When handling Bursehernin, avoid dust formation and avoid breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDDRJHJMFFBB-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960847 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bursehernin | |

CAS RN |

40456-51-7 | |

| Record name | Bursehernin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bursehernin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of Bursehernin?

A1: Bursehernin is a natural lignan found in various plant species. Research has identified its presence in Bupleurum salicifolium [, ], Stellera chamaejasme [], Hernandia ovigera [], Wikstroemia indica [], and Anthriscus sylvestris [, , ].

Q2: What is the molecular formula and weight of Bursehernin?

A2: Bursehernin possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. This information can be deduced from mass spectrometry analyses reported in studies investigating its isolation and characterization. []

Q3: Can you describe the structure of Bursehernin?

A3: Bursehernin belongs to the dibenzylbutyrolactone class of lignans. Its structure consists of two phenylpropanoid units linked by a β,β' bond, forming a tetrahydrofuran ring. The specific substitution pattern on the aromatic rings is crucial for its biological activity. [, , ]

Q4: What spectroscopic techniques are used to characterize Bursehernin?

A4: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, to elucidate the structure of Bursehernin. Additionally, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and mass spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS), are employed for further structural confirmation. [, ]

Q5: Has Bursehernin demonstrated any notable biological activity?

A5: Research indicates that Bursehernin exhibits inhibitory activity against the hatching of potato cyst nematodes Globodera pallida and Globodera rostochiensis. This discovery highlights its potential as an allelopathic substance, playing a role in plant defense mechanisms. []

Q6: How does Bursehernin compare to other lignans in terms of its effect on potato cyst nematodes?

A6: Bursehernin and Matairesinol are the first lignans reported to impact phytoparasitic nematodes. Their ability to inhibit the hatching of Globodera pallida, a species previously unaffected by known natural products, makes them significant. []

Q7: What is known about the biosynthesis of Bursehernin?

A7: Studies using labeled precursors in Anthriscus sylvestris revealed that Bursehernin biosynthesis branches from Matairesinol. The pathway involves Thujaplicatin, 5-Methylthujaplicatin, and 4,5-Dimethylthujaplicatin as intermediates. Importantly, this route is independent of the pathway leading to Yatein, another lignan. []

Q8: Have there been any attempts to synthesize Bursehernin chemically?

A8: Yes, a total synthesis of (-)-Bursehernin has been achieved utilizing a novel approach combining photoredox and enamine catalysis. This method allows for the enantioselective α-cyanoalkylation of aldehydes, providing access to Bursehernin and related compounds. []

Q9: Are there other synthetic routes to access Bursehernin?

A9: An alternative total synthesis of (-)-Bursehernin utilizes an oxidative intermolecular enolate heterocoupling strategy. This method involves the union of different carbonyl compounds, ultimately yielding the desired unsymmetrical lignan lactone. []

Q10: Has the anticancer potential of Bursehernin been investigated?

A10: Research suggests that Bursehernin, along with its synthetic derivative (±)-Kusunokinin, exhibits anticancer activity against human cancer cell lines. This finding warrants further investigation into its potential as a chemotherapeutic agent. []

Q11: What is known about the molecular mechanisms underlying Bursehernin's biological activity?

A11: Studies have shown that 7,7'-Dihydroxy Bursehernin, a derivative of Bursehernin, can inhibit the expression of inducible nitric oxide synthase (iNOS). This inhibition occurs through the suppression of NF-κB DNA binding, suggesting a potential mechanism for its anti-inflammatory and anticancer effects. []

Q12: Have there been studies exploring the interaction between Bursehernin and proteins?

A12: Yes, research utilizing molecular docking and molecular dynamics simulations has investigated the interaction between Bursehernin and specific proteins. These studies aim to understand the structural basis of its bioactivity and guide the development of more potent derivatives. []

Q13: Are there any derivatives of Bursehernin with modified structures and potentially enhanced activity?

A13: Researchers have designed and synthesized a series of Bursehernin derivatives by modifying the parent structure. These derivatives were evaluated for their estrogenic and antiestrogenic activities, revealing structure-activity relationships valuable for future drug development efforts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.